methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is an intriguing compound with applications spanning chemistry, biology, and medicine. Its unique structure includes functional groups that confer distinctive reactivity and utility in synthetic processes and therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the preparation of intermediates like thiophene derivatives and oxadiazoles. Reactions such as nucleophilic substitution, cyclization, and esterification are critical to forming the final product. For example, a nucleophilic substitution might be employed to introduce the oxadiazole moiety onto a thiophene ring, followed by thiol addition and further cyclization under acidic or basic conditions to form the desired structure.
Industrial Production Methods: Industrial-scale production may leverage more efficient catalysts and optimized reaction conditions. Processes can involve continuous flow reactors to enhance yield and purity while reducing production time. Careful control of temperature, pressure, and reagent concentrations is essential to ensure the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically yield sulfoxides or sulfones.
Reduction: Reduction can be performed using agents like lithium aluminum hydride, converting oxadiazole groups to amines or other functional derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where halogenation, nitration, or sulfonation occurs, introducing various functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (Cl2, Br2), nitration mixtures (HNO3 and H2SO4), sulfonation agents (SO3).
Major Products: These reactions produce a range of derivatives, such as sulfoxides, sulfones, amines, halogenated compounds, nitro derivatives, and sulfonated products.
Scientific Research Applications
Chemistry: The compound is employed in organic synthesis as an intermediate in the preparation of more complex molecules. Its unique functional groups enable the construction of diverse molecular architectures, making it a valuable tool for chemists.
Biology: Biologically, derivatives of this compound are investigated for their antimicrobial and antifungal properties. The oxadiazole moiety is known for its bioactivity, contributing to the compound’s potential in developing new pharmaceuticals.
Medicine: In medical research, the compound is explored for its potential as a therapeutic agent. Its structural motifs are similar to those found in drugs targeting various enzymes and receptors, suggesting possible applications in treating diseases.
Industry: Industrially, the compound serves as a building block for materials science, contributing to the development of new polymers and advanced materials with specific properties like enhanced conductivity or novel mechanical characteristics.
Mechanism of Action
The biological activity of methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is attributed to its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and interact with active sites of enzymes, inhibiting their function. The thiophene and furan rings can insert into hydrophobic pockets, stabilizing the compound’s binding to proteins. These interactions disrupt normal cellular processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Methyl 5-({[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
Ethyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
Comparison:
Structural Uniqueness: Compared to its analogs, methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate has a specific combination of the thiophene and oxadiazole rings, offering distinct reactivity and biological activity.
Functional Groups: The presence of both thiophene and oxadiazole units provides a unique set of functionalities, enhancing its potential for diverse applications in synthesis and biological systems.
Research Interest:
Properties
IUPAC Name |
methyl 5-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-17-12(16)9-5-4-8(18-9)7-21-13-15-14-11(19-13)10-3-2-6-20-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZXFRYZEAPSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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